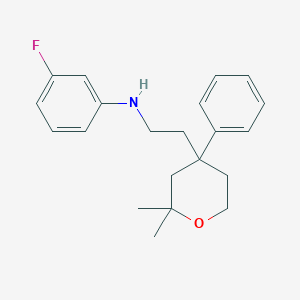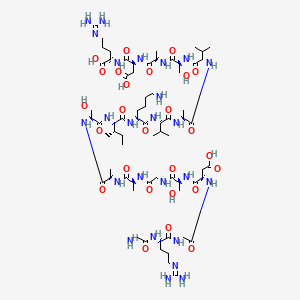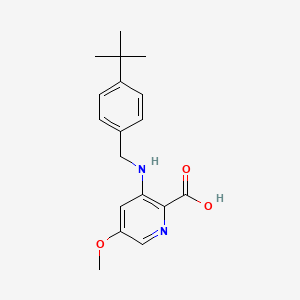
Antiparasitic agent-21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiparasitic agent-21 is a novel compound with significant activity against parasitic infections, particularly those caused by Naegleria fowleri. This compound has shown promising results in preclinical studies, demonstrating excellent blood-brain barrier permeability and selective antiparasitic activity .
Méthodes De Préparation
The synthesis of antiparasitic agent-21 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to enhance its antiparasitic properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Antiparasitic agent-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Antiparasitic agent-21 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on parasitic organisms and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat parasitic infections, particularly those affecting the central nervous system.
Industry: Utilized in the development of new antiparasitic drugs and formulations
Mécanisme D'action
The mechanism of action of antiparasitic agent-21 involves the inhibition of key enzymes and pathways essential for the survival of parasitic organisms. It targets specific molecular structures within the parasites, disrupting their metabolic processes and leading to their eventual death. The compound’s ability to cross the blood-brain barrier enhances its efficacy against central nervous system infections .
Comparaison Avec Des Composés Similaires
Antiparasitic agent-21 can be compared with other similar compounds, such as:
Ivermectin: A broad-spectrum antiparasitic agent that inhibits gamma-aminobutyric acid (GABA)-gated chloride channels.
Metronidazole: A nitroimidazole used to treat various parasitic infections.
Praziquantel: An anthelmintic medication effective against parasitic worm infections.
What sets this compound apart is its selective activity against Naegleria fowleri and its excellent blood-brain barrier permeability, making it a unique and promising candidate for treating central nervous system infections .
Propriétés
Formule moléculaire |
C18H22N2O3 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
3-[(4-tert-butylphenyl)methylamino]-5-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)13-7-5-12(6-8-13)10-19-15-9-14(23-4)11-20-16(15)17(21)22/h5-9,11,19H,10H2,1-4H3,(H,21,22) |
Clé InChI |
LGNBLHHDEFNGPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CNC2=C(N=CC(=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


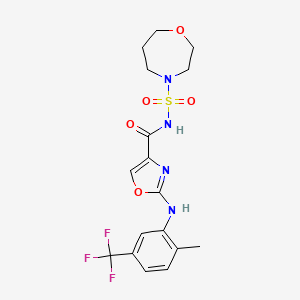
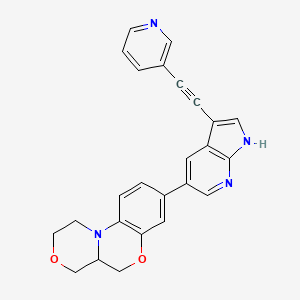

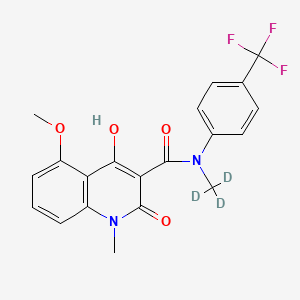
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
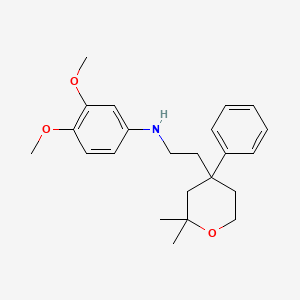
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)
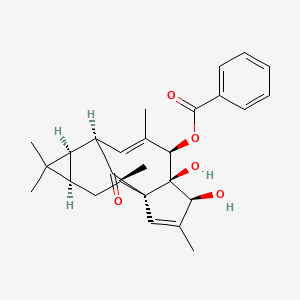

![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)
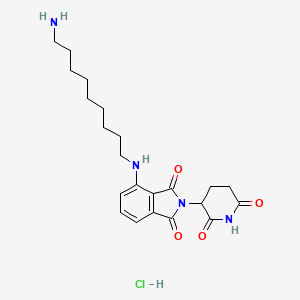
![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)
